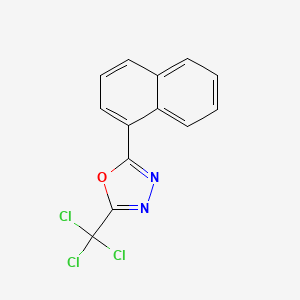
2-(Naphthalen-1-yl)-5-(trichloromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-5-(trichloromethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains a naphthalene ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-5-(trichloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with trichloroacetic acid or its derivatives. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-5-(trichloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer chlorine atoms.
Scientific Research Applications
2-(Naphthalen-1-yl)-5-(trichloromethyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-5-(trichloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)-5-(chloromethyl)-1,3,4-oxadiazole
- 2-(Naphthalen-1-yl)-5-(bromomethyl)-1,3,4-oxadiazole
- 2-(Naphthalen-1-yl)-5-(iodomethyl)-1,3,4-oxadiazole
Uniqueness
2-(Naphthalen-1-yl)-5-(trichloromethyl)-1,3,4-oxadiazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Properties
CAS No. |
76168-40-6 |
|---|---|
Molecular Formula |
C13H7Cl3N2O |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2-naphthalen-1-yl-5-(trichloromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H7Cl3N2O/c14-13(15,16)12-18-17-11(19-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
MIUYEAQDHPVUNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















